molecular formula C11H12ClNO5 B1443014 Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate CAS No. 1143026-86-1

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate

Cat. No. B1443014
CAS RN: 1143026-86-1
M. Wt: 273.67 g/mol
InChI Key: PXISPSPUIGKTPP-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C11H12ClNO5 . It has a molecular weight of 273.67 .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate: is used in the synthesis of benzimidazole derivatives through Buchwald-Hartwig coupling . These derivatives have shown a range of biological activities, including antimicrobial properties. The process involves palladium-catalyzed cross-coupling reactions, which are advantageous over classical methods due to their mild reaction conditions.

Antimicrobial Activity

The synthesized benzimidazole derivatives containing the Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate moiety have been tested for their antibacterial activity against various gram-positive and gram-negative bacterial strains . This highlights its potential use in developing new antimicrobial agents.

Pharmaceutical Research

In pharmaceutical research, this compound is employed in the development of new drugs. For instance, it has been used in the synthesis of compounds with potential activity against anaplastic lymphoma kinase (ALK), which are important in the treatment of certain types of cancer .

Organic Material Synthesis

The compound’s utility extends to the synthesis of organic materials. Its role in forming C-N bonds is crucial in creating aryl amine derivatives, which are integral to a wide array of fields such as natural products, dendrimers, and polymers .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon-carbon bond formation.

Result of Action

If it participates in suzuki–miyaura cross-coupling reactions , it might contribute to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .

properties

IUPAC Name

methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXISPSPUIGKTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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